molecular formula C12H14ClN3O2S B2361890 2-(Tert-butylsulfonyl)-2-[2-(4-chlorophenyl)hydrazono]acetonitrile CAS No. 338976-15-1

2-(Tert-butylsulfonyl)-2-[2-(4-chlorophenyl)hydrazono]acetonitrile

Cat. No.: B2361890
CAS No.: 338976-15-1
M. Wt: 299.77
InChI Key: VLCPUAZUQXIQNA-LFIBNONCSA-N
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Description

2-(Tert-butylsulfonyl)-2-[2-(4-chlorophenyl)hydrazono]acetonitrile is a specialized chemical reagent designed for use in organic synthesis and pharmaceutical research. This compound features a sulfonyl-activated acetonitrile group, a structural motif known to be valuable in constructing complex molecules . Reagents with a tert-butylsulfonyl group, such as the related 2-(Tert-butylsulfonyl)acetonitrile, are recognized for their utility as precursors and intermediates in the development of more complex chemical architectures . The presence of the hydrazono moiety linked to a chlorophenyl group introduces potential for this compound to act as an electrophile or a building block in the synthesis of nitrogen-containing heterocycles, which are common scaffolds in medicinal chemistry. As a research chemical, it is essential to handle this material with appropriate safety precautions. Compounds of this class may be harmful upon contact with skin, if inhaled, or if swallowed . It is incompatible with strong oxidizing agents, reducing agents, and bases . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers are responsible for conducting all necessary safety assessments and handling the material in accordance with their institution's guidelines and local regulations.

Properties

IUPAC Name

(1E)-1-tert-butylsulfonyl-N-(4-chloroanilino)methanimidoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O2S/c1-12(2,3)19(17,18)11(8-14)16-15-10-6-4-9(13)5-7-10/h4-7,15H,1-3H3/b16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCPUAZUQXIQNA-LFIBNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)(=O)/C(=N/NC1=CC=C(C=C1)Cl)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies and Reaction Pathways

Core Reaction Framework

The compound’s synthesis hinges on two sequential steps:

  • Hydrazone formation between 4-chlorophenylhydrazine and a ketone/aldehyde precursor.
  • Sulfonylation of the intermediate hydrazone with tert-butylsulfonyl chloride.
Table 1: Synthetic Pathway Overview
Step Reagents/Conditions Key Intermediate
1 4-Chlorophenylhydrazine, carbonyl compound (e.g., glyoxylic acid), ethanol/water, 25–50°C Hydrazone intermediate
2 Tert-butylsulfonyl chloride, NaHCO₃, dichloromethane, 0–5°C → 40°C Target compound

The hydrazone intermediate forms via nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon, followed by dehydration. Sulfonylation proceeds through a classical substitution mechanism, where the sulfonyl chloride reacts with the hydrazone’s imine nitrogen, facilitated by bicarbonate to neutralize HCl.

Stepwise Preparation Protocols

Hydrazone Intermediate Synthesis

Procedure :

  • Dissolve 4-chlorophenylhydrazine (1.0 equiv) in a 1:1 ethanol/water mixture.
  • Add glyoxylic acid (1.05 equiv) dropwise at 25°C under nitrogen.
  • Stir for 12–24 hours at 40°C.
  • Isolate the hydrazone via vacuum filtration (yield: 78–85%).

Optimization Insights :

  • Solvent effects : Aqueous ethanol accelerates reaction kinetics by stabilizing the transition state through hydrogen bonding.
  • Temperature : Elevated temperatures (>50°C) risk decomposition, while <25°C slows kinetics.

Sulfonylation with Tert-Butylsulfonyl Chloride

Procedure :

  • Suspend the hydrazone (1.0 equiv) in anhydrous dichloromethane.
  • Cool to 0–5°C, then add tert-butylsulfonyl chloride (1.2 equiv) and NaHCO₃ (2.0 equiv).
  • Warm gradually to 40°C over 6 hours.
  • Quench with ice-water, extract with DCM, and dry over Na₂SO₄.

Critical Parameters :

  • Stoichiometry : Excess sulfonyl chloride ensures complete conversion but requires careful quenching to avoid side reactions.
  • Moisture control : Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

Purification and Characterization

Isolation Techniques

  • Recrystallization : Crude product is recrystallized from n-hexane/ethyl acetate (3:1) to achieve >95% purity.
  • Column chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves residual hydrazone (Rf = 0.3) from the product (Rf = 0.6).
Table 2: Spectral Characterization Data
Technique Key Signals
IR (KBr) 2240 cm⁻¹ (C≡N), 1348/1162 cm⁻¹ (S=O), 1595 cm⁻¹ (C=N)
¹H NMR (CDCl₃) δ 1.45 (s, 9H, tert-butyl), 7.25–7.45 (m, 4H, Ar-H), 8.10 (s, 1H, N=CH)
MS (EI) m/z 299.77 [M]⁺, 242 [M – C₄H₉]⁺

Mechanistic and Kinetic Considerations

Hydrazone Formation Dynamics

Density functional theory (DFT) studies reveal that water stabilizes the tetrahedral intermediate during hydrazone formation, lowering the activation energy by 12–15 kcal/mol compared to anhydrous conditions. This aligns with experimental data showing a 3× faster reaction rate in ethanol/water versus dry acetonitrile.

Sulfonylation Selectivity

The tert-butylsulfonyl group exhibits steric hindrance, directing electrophilic attack to the hydrazone’s imine nitrogen rather than competing sites. Computational models suggest a 20:1 regioselectivity ratio favoring the desired product.

Challenges and Mitigation Strategies

  • Byproduct formation :
    • Issue: N-Sulfonylation competes with O-sulfonylation in polar aprotic solvents.
    • Solution: Use dichloromethane to disfavor O-sulfonylation due to poor solvation of ionic intermediates.
  • Scale-up limitations :
    • Issue: Exothermic sulfonylation at >50°C causes decomposition.
    • Solution: Semi-batch addition of sulfonyl chloride with rigorous temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazono group.

    Reduction: Reduction reactions could target the nitrile or hydrazono groups.

    Substitution: The chlorophenyl group may participate in substitution reactions, particularly nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications that can lead to the development of new chemical entities.

  • Synthesis Routes : The typical synthesis involves the reaction of tert-butylsulfonyl chloride with a hydrazone precursor under controlled conditions, often utilizing solvents like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .

Biology

The biological applications of 2-(Tert-butylsulfonyl)-2-[2-(4-chlorophenyl)hydrazono]acetonitrile are notable, particularly in the development of bioactive compounds. Research indicates potential uses in:

  • Anticancer Research : Compounds with similar structures have shown cytotoxic activity against various cancer cell lines, suggesting that derivatives of this compound may also exhibit similar properties .
  • Enzyme Inhibition : Studies have demonstrated that sulfonamide derivatives can inhibit enzymes like acetylcholinesterase, which is crucial in treating diseases such as Alzheimer’s .

Medicine

In medicinal chemistry, there is ongoing investigation into the pharmaceutical potential of this compound. Its structural characteristics make it a candidate for:

  • Drug Development : The compound's hydrazono group may enhance its interaction with biological targets, potentially leading to the discovery of new therapeutic agents .
  • Bioactivity Studies : Initial findings suggest that it may possess bioactive properties that warrant further exploration in pharmacological contexts.

Table 1: Summary of Research Findings on Related Compounds

Study ReferenceCompoundApplicationFindings
Coumarin DerivativesAcetylcholinesterase InhibitorsShowed promising inhibitory activity with IC50 values around 2.7 µM.
Sulfonamide DerivativesAnticancer AgentsDemonstrated cytotoxic effects on colon and breast cancer cell lines.
Benzodioxane SulfonamidesEnzyme InhibitionEffective against α-glucosidase and acetylcholinesterase, indicating potential for diabetes and Alzheimer's treatment.

Industrial Applications

In industrial settings, this compound may be utilized in:

  • Material Production : Its unique properties can be harnessed to create materials with specific characteristics, enhancing product performance in various applications.
  • Pharmaceutical Manufacturing : As an intermediate, it can streamline the synthesis of complex pharmaceuticals, potentially reducing costs and improving efficiency.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Impact of Substituents :

  • Electron-withdrawing groups (Cl, CF₃, SO₂Me): Stabilize the hydrazono linkage and direct electrophilic attacks to specific positions on the aromatic ring.
  • Steric effects : The tert-butylsulfonyl group in all analogs provides steric protection, reducing undesired side reactions .
2.2 Functional Group Modifications

Comparisons with analogs featuring alternative functional groups:

Compound Core Structure Key Functional Groups Melting Point Applications
Ethyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate Ester Chloro, hydrazono, ester Not reported Intermediate in heterocyclic synthesis.
2-Chloro-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide Amide Chloro, hydrazono, amide Not reported Potential bioactive scaffold (amide H-bonding).
N'-((1Z,2E)-1-(2-(4-Chlorophenyl)hydrazono)-1-(phenylsulfonyl)propan-2-ylidene) benzohydrazide Sulfonyl + benzohydrazide Sulfonyl, hydrazono, benzohydrazide 235–237 °C Antimicrobial or enzyme inhibition studies.

Key Observations :

  • Nitrile vs. Ester/Amide : The nitrile group in the target compound offers synthetic versatility (e.g., cyclization to tetrazoles), whereas esters/amides are more hydrolytically stable .
  • Sulfonyl Group : Enhances oxidative stability compared to thiourea or thioether analogs .
2.3 Physicochemical and Spectroscopic Properties
  • Melting Points: Analogs with nitro (NO₂) or trifluoromethyl (CF₃) groups exhibit higher melting points (e.g., 195°C for nitro derivatives ), suggesting stronger intermolecular forces. The target compound’s melting point is unreported but likely falls within 100–200°C based on structural similarity.
  • Spectroscopy: IR: Expected peaks for S=O (1150–1300 cm⁻¹), C≡N (~2240 cm⁻¹), and C=N (~1600 cm⁻¹) . ¹H NMR: tert-butyl protons (δ ≈ 1.4 ppm), aromatic protons (δ ≈ 7.3–7.5 ppm), and hydrazono proton (if present, δ ≈ 8.0–8.5 ppm) .

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